

2-(4-Bromo-2-methylphenyl)acetic acid CAS number 853796-39-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromo-2-methylphenyl)acetic acid

Cat. No.: B2905934

[Get Quote](#)

An In-Depth Technical Guide to **2-(4-Bromo-2-methylphenyl)acetic Acid** (CAS 853796-39-1): Synthesis, Properties, and Applications

Introduction

2-(4-Bromo-2-methylphenyl)acetic acid, registered under CAS number 853796-39-1, is a substituted phenylacetic acid derivative of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. Its molecular architecture, featuring a carboxylic acid moiety and a strategically placed bromo-substituent on the phenyl ring, makes it a highly versatile and valuable building block. The bromine atom serves as a key functional handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular scaffolds. Concurrently, the acetic acid group provides a site for derivatization into esters, amides, and other functional groups, crucial for modulating physicochemical properties and biological activity.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, robust synthesis strategies, potential synthetic transformations, and the analytical methodologies required for its quality control. The focus is not merely on procedural steps but on the underlying chemical principles and rationale that inform experimental design and application.

Physicochemical Properties and Data

The fundamental properties of **2-(4-Bromo-2-methylphenyl)acetic acid** are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

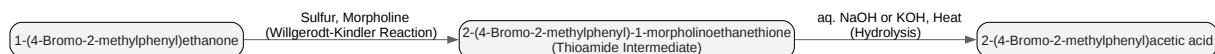
Property	Value	Source(s)
CAS Number	853796-39-1	[1] [2] [3]
Molecular Formula	C ₉ H ₉ BrO ₂	[1] [3]
Molecular Weight	229.07 g/mol	[3]
IUPAC Name	2-(4-Bromo-2-methylphenyl)acetic acid	[1]
Synonyms	4-Bromo-2-methylbenzeneacetic acid	[1]
Exact Mass	227.97859	[1]
InChIKey	PGVPTRWRGZKMDA-UHFFFAOYSA-N	[1]

Expected Analytical Characteristics

While specific spectra should be obtained from the supplier or generated in-house, the expected analytical data based on the compound's structure are as follows:

- ¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic region. The benzylic methylene (-CH₂-) protons would likely appear as a singlet, and the methyl (-CH₃) protons as another singlet, both in the aliphatic region. The acidic proton of the carboxylic acid would be a broad singlet, highly dependent on the solvent and concentration.
- ¹³C NMR: The spectrum would show nine distinct carbon signals, including the carbonyl carbon of the carboxylic acid, the benzylic methylene carbon, the methyl carbon, and six aromatic carbons (four substituted, two unsubstituted).
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

- Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C-H stretches for the aromatic and aliphatic components.


Synthesis Strategies: Pathways and Protocols

The synthesis of **2-(4-Bromo-2-methylphenyl)acetic acid** is not widely detailed in peer-reviewed literature, but its structure lends itself to several reliable and well-established synthetic strategies. The choice of route often depends on the availability and cost of the starting materials.

Route 1: The Willgerodt-Kindler Reaction Pathway

This is a powerful method for converting aryl methyl ketones into the corresponding arylacetic acids or their derivatives.^{[4][5]} The reaction typically proceeds via a thioamide intermediate, which is subsequently hydrolyzed. The starting material for this route would be 1-(4-Bromo-2-methylphenyl)ethanone.

Causality of Experimental Choices: The Willgerodt-Kindler reaction is chosen for its reliability in adding a two-carbon chain to an aromatic ring, starting from a readily available ketone. The use of morpholine and elemental sulfur is a common and effective modification (the "Kindler" variant) that forms a morpholinyl thioamide.^{[5][6]} This intermediate is often crystalline and easily purified before the final hydrolysis step, which ensures a high-purity final product. The hydrolysis is typically performed under strong basic conditions (e.g., NaOH or KOH) to efficiently cleave the thioamide.

[Click to download full resolution via product page](#)

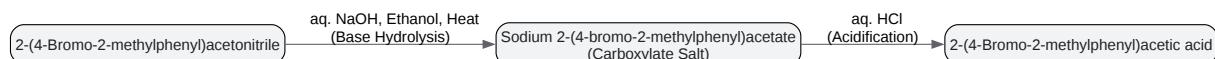
Caption: Willgerodt-Kindler synthesis workflow.

Experimental Protocol: Two-Step Synthesis via Willgerodt-Kindler Reaction

Step A: Synthesis of 2-(4-Bromo-2-methylphenyl)-1-morpholinoethanethione

- Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-Bromo-2-methylphenyl)ethanone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
- Reaction: Heat the mixture to reflux (typically around 120-140 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water with vigorous stirring. The crude thioamide product will often precipitate as a solid.
- Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the purified thioamide intermediate.

Step B: Hydrolysis to **2-(4-Bromo-2-methylphenyl)acetic acid**


- Reagent Setup: Suspend the purified thioamide from Step A in a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- Reaction: Heat the mixture to reflux (100-110 °C) and stir vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. During this process, ammonia or morpholine vapor may be evolved.
- Work-up: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The carboxylic acid product will precipitate as a solid.
- Purification: Collect the crude product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a solvent system such as toluene or an ethyl acetate/hexane mixture.

Route 2: Hydrolysis of the Phenylacetonitrile Precursor

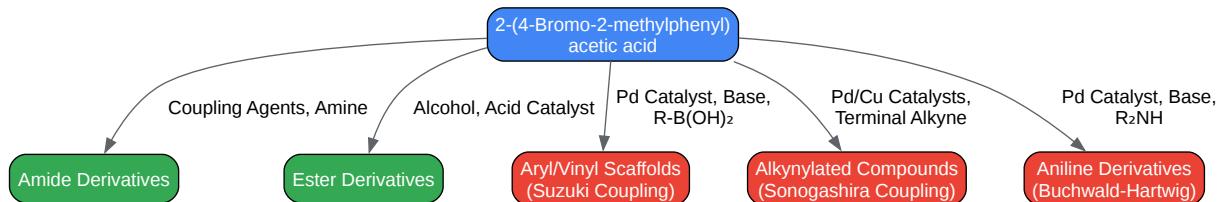
Another highly effective and common strategy involves the hydrolysis of the corresponding phenylacetonitrile.^[7] This precursor, 2-(4-Bromo-2-methylphenyl)acetonitrile, can be synthesized from 4-bromo-2-methylbenzyl bromide via nucleophilic substitution with sodium or

potassium cyanide. The subsequent hydrolysis of the nitrile provides the desired carboxylic acid.

Causality of Experimental Choices: Nitrile hydrolysis is a fundamental transformation in organic chemistry. It can be performed under either acidic or basic conditions. Basic hydrolysis is often preferred as it avoids the potential for polymerization or side reactions that can occur under strong acidic heating. The use of a co-solvent like ethanol ensures the solubility of the organic nitrile in the aqueous base. The final acidic work-up protonates the carboxylate salt to precipitate the desired free acid, which is a simple and effective purification method.

[Click to download full resolution via product page](#)

Caption: Phenylacetonitrile hydrolysis workflow.


Experimental Protocol: Base-Catalyzed Nitrile Hydrolysis

- Reagent Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-(4-Bromo-2-methylphenyl)acetonitrile (1.0 eq)[8][9] in ethanol.
- Reaction: Add an excess of aqueous sodium hydroxide solution (e.g., 6M NaOH, 5.0 eq) to the flask. Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting nitrile.
- Work-up & Isolation: Cool the reaction mixture to room temperature. If ethanol was used, remove it under reduced pressure. Dilute the remaining aqueous solution with water.
- Acidification: Place the flask in an ice bath and carefully acidify with concentrated HCl to a pH of 1-2. A solid precipitate of the carboxylic acid should form.
- Purification: Collect the solid by vacuum filtration, wash with ample cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed if higher purity is required.

Key Chemical Transformations and Applications

The synthetic utility of **2-(4-Bromo-2-methylphenyl)acetic acid** stems from the orthogonal reactivity of its two primary functional groups. This allows it to serve as a versatile scaffold in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[10][11]

- Reactions at the Carboxylic Acid: The acid moiety can be easily converted into esters via Fischer esterification, or into amides using standard peptide coupling reagents (e.g., EDC, HOBT). These transformations are fundamental for creating compound libraries for biological screening.
- Reactions at the Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a key strategy in structure-activity relationship (SAR) studies.
 - Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing new aryl or vinyl groups.
 - Heck Coupling: Reaction with alkenes to form substituted olefins.
 - Sonogashira Coupling: Reaction with terminal alkynes to install alkyne functionalities.
 - Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations scaffold.

Analytical Methodologies for Quality Control

Rigorous analytical testing is critical to confirm the identity and purity of the synthesized material.

Parameter	Method	Typical Conditions
Purity Assay	Reverse-Phase HPLC	Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile and water (with 0.1% TFA or formic acid) Detection: UV at 220 nm or 254 nm
Identity Confirmation	¹ H NMR, ¹³ C NMR	Solvent: DMSO-d ₆ or CDCl ₃
Identity Confirmation	LC-MS	To confirm molecular weight and isotopic pattern.
Physical Property	Melting Point	Comparison against a reference standard.

Safety and Handling

2-(4-Bromo-2-methylphenyl)acetic acid should be handled with appropriate care in a laboratory setting.

- Hazard Statements: Classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).
- Precautionary Measures:
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
 - Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

Conclusion

2-(4-Bromo-2-methylphenyl)acetic acid is a valuable and versatile chemical intermediate. Its well-defined structure offers two distinct and reactive functional handles, making it an ideal starting point for the synthesis of diverse and complex molecular targets. The synthetic routes described herein, based on the Willgerodt-Kindler reaction and nitrile hydrolysis, are robust and scalable methods for its preparation. For researchers in drug discovery and organic synthesis, a thorough understanding of its chemistry, handling, and analytical validation is paramount to leveraging its full potential in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 853796-39-1|2-(4-Bromo-2-methylphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 3. 2-(4-Bromo-2-methylphenyl)acetic acid 853796-39-1 C9H9BrO2 229.07-Products Wonder [wonder-chem.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt_rearrangement [chemeurope.com]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-(4-Bromo-2-methylphenyl)acetonitrile | C9H8BrN | CID 18414296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]

- To cite this document: BenchChem. [2-(4-Bromo-2-methylphenyl)acetic acid CAS number 853796-39-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2905934#2-4-bromo-2-methylphenyl-acetic-acid-cas-number-853796-39-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com